![molecular formula C16H13N3O3S B2653794 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021078-72-7](/img/structure/B2653794.png)

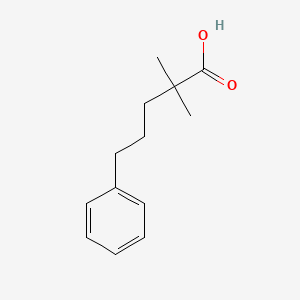

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

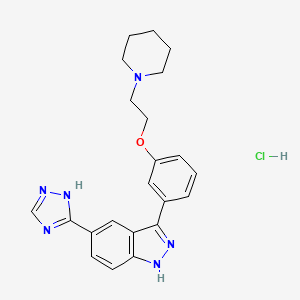

Thiazolo[4,5-b]pyridine derivatives have been synthesized and studied for their diverse biological activities . They have shown a broad range of interesting biological activities, such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal properties .

Synthesis Analysis

A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids . The structures of newly synthesized compounds were established by spectral data and a single-crystal X-ray diffraction analysis .Molecular Structure Analysis

The molecular structure of thiazolo[4,5-b]pyridine derivatives was established by spectral data and a single-crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-b]pyridine derivatives include [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Wissenschaftliche Forschungsanwendungen

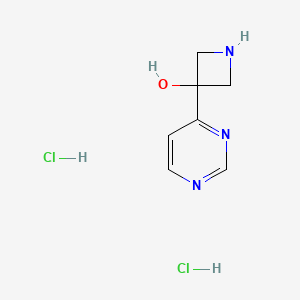

Role in Central Nervous System (CNS) Drug Synthesis

Research has identified functional chemical groups within compounds that may act on the Central Nervous System (CNS), highlighting the potential of heterocycles, including structures similar to N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide, as lead molecules for synthesizing compounds with CNS activity. These compounds exhibit a range of effects from depressants to stimulants, suggesting their use in developing novel CNS-acting drugs (Saganuwan, 2017).

Potential in Optical Sensors and Medicinal Chemistry

Compounds with heteroatoms, such as those found in this compound, have been employed as recognition units in the synthesis of optical sensors and hold a range of biological and medicinal applications. These properties make them suitable for use as sensing materials and probes (Jindal & Kaur, 2021).

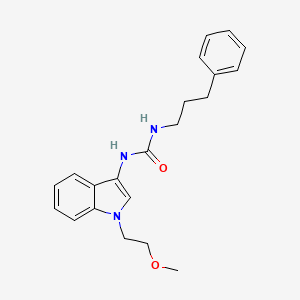

Applications in Synthesis of Complex Compounds

The chemistry and properties of similar heterocyclic compounds have been reviewed, summarizing their applications in the synthesis of complex compounds, including their biological and electrochemical activities. This indicates the versatility and potential of such compounds in creating novel materials with specific functions (Boča, Jameson, & Linert, 2011).

Novel Synthesis Approaches

Research on the novel synthesis of compounds like omeprazole demonstrates the importance of heterocyclic compounds in pharmaceutical development, highlighting the methodologies for creating effective and efficient synthesis routes. These insights contribute to the broader understanding of synthesizing related compounds with potential pharmaceutical applications (Saini et al., 2019).

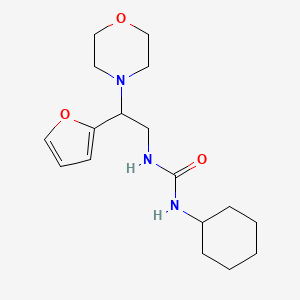

Optoelectronic Material Development

The exploration of functionalized quinazolines and pyrimidines, including structures akin to this compound, for optoelectronic materials reveals their significance in electronic devices and luminescent elements. These findings highlight the compound's potential in the development of advanced materials for technological applications (Lipunova et al., 2018).

Wirkmechanismus

While the mechanism of action for the specific compound “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is not available, thiazolo[4,5-b]pyridines are known to have diverse biological activities. For example, they are known as ErbB family of tyrosine kinase (EGFR) inhibitors, G-protein coupled receptors (mGluR 5) antagonists, and as 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors .

Eigenschaften

IUPAC Name |

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-8-5-9(2)17-14-13(8)23-16(18-14)19-15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7H2,1-2H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJJPAGKMKMNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2653713.png)

![4-(dimethylamino)-N-{4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}benzamide](/img/structure/B2653719.png)

![5,7-dimethyl-3-[(1E)-{[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]imino}methyl]-4H-chromen-4-one hydrobromide](/img/structure/B2653732.png)